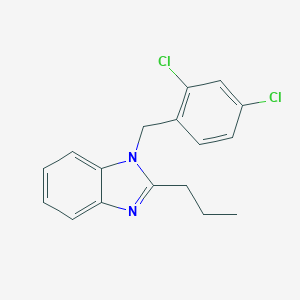![molecular formula C14H12N4O5 B229652 N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229652.png)
N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide, commonly known as Nifuroxazide, is a synthetic nitrofuran derivative that has been used as a broad-spectrum antibiotic in the treatment of bacterial infections. Nifuroxazide is widely used in the pharmaceutical industry and has been the subject of extensive research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Nifuroxazide is not fully understood. However, it is believed to inhibit bacterial growth by interfering with the bacterial electron transport chain and disrupting the synthesis of nucleic acids and proteins. In cancer cells, it has been shown to inhibit the activity of the protein STAT3, which is involved in the growth and survival of cancer cells. In inflammatory disorders, it has been shown to inhibit the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Nifuroxazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, induce apoptosis in cancer cells, and reduce inflammation in inflammatory disorders. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Nifuroxazide is its broad-spectrum activity against a wide range of bacteria. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of Nifuroxazide is its potential toxicity, which can limit its use in certain applications. It is also important to note that Nifuroxazide should be used with caution in pregnant women and children.
Orientations Futures
There are several future directions for research on Nifuroxazide. One area of research is the development of new derivatives of Nifuroxazide with improved therapeutic properties. Another area of research is the investigation of the potential use of Nifuroxazide in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to better understand the mechanism of action of Nifuroxazide and its potential applications in various fields of medicine.
Méthodes De Synthèse
Nifuroxazide is synthesized by the reaction of 5-nitro-2-furaldehyde with hydrazine hydrate in the presence of acetic acid, followed by the reaction of the resulting intermediate with 2-(2-oxoethyl)benzamide. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
Nifuroxazide has been extensively studied for its potential therapeutic applications in various fields of medicine, including infectious diseases, cancer, and inflammatory disorders. In infectious diseases, it has been shown to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria. In cancer, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammatory disorders, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Propriétés
Formule moléculaire |
C14H12N4O5 |
|---|---|
Poids moléculaire |
316.27 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H12N4O5/c19-12(9-15-14(20)10-4-2-1-3-5-10)17-16-8-11-6-7-13(23-11)18(21)22/h1-8H,9H2,(H,15,20)(H,17,19)/b16-8+ |
Clé InChI |
IWNVYFWAHAVSDC-LZYBPNLTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)

![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)
![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)

